molecular formula C11H10F2O B1324749 Cyclobutyl 3,5-difluorophenyl ketone CAS No. 898791-30-5

Cyclobutyl 3,5-difluorophenyl ketone

Cat. No.: B1324749
CAS No.: 898791-30-5
M. Wt: 196.19 g/mol
InChI Key: AEAOMRLAVWNOLK-UHFFFAOYSA-N
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Description

Cyclobutyl 3,5-difluorophenyl ketone is an organic compound with the molecular formula C11H10F2O. It belongs to the family of benzophenones and is characterized by the presence of a cyclobutyl group attached to a 3,5-difluorophenyl ketone moiety . This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclobutyl 3,5-difluorophenyl ketone can be synthesized through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The reaction typically involves the coupling of a cyclobutyl boronic acid with a 3,5-difluorophenyl halide in the presence of a palladium catalyst and a base.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Cyclobutyl 3,5-difluorophenyl ketone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atoms.

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives with various functional groups.

Scientific Research Applications

Cyclobutyl 3,5-difluorophenyl ketone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of advanced materials and chemical products.

Mechanism of Action

The mechanism of action of cyclobutyl 3,5-difluorophenyl ketone involves its interaction with specific molecular targets and pathways. The ketone group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The presence of fluorine atoms enhances its stability and alters its electronic properties, making it a valuable compound in various chemical processes .

Comparison with Similar Compounds

Similar Compounds

    Cyclobutyl phenyl ketone: Lacks the fluorine atoms, resulting in different chemical properties and reactivity.

    3,5-Difluorobenzophenone: Contains a phenyl group instead of a cyclobutyl group, leading to variations in steric and electronic effects.

Uniqueness

Cyclobutyl 3,5-difluorophenyl ketone is unique due to the combination of the cyclobutyl group and the 3,5-difluorophenyl moiety. This unique structure imparts distinct chemical properties, making it a valuable compound for specialized applications in research and industry .

Properties

IUPAC Name

cyclobutyl-(3,5-difluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F2O/c12-9-4-8(5-10(13)6-9)11(14)7-2-1-3-7/h4-7H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEAOMRLAVWNOLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)C2=CC(=CC(=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30642553
Record name Cyclobutyl(3,5-difluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30642553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898791-30-5
Record name Cyclobutyl(3,5-difluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30642553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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